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Compound of Interest

1,2-dimethoxy-4-(2-
Compound Name:
nitroethenyl)benzene

Cat. No.: B1346141

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-f-nitrostyrene, is a
synthetic organic compound with the molecular formula C10H11NOa. It serves as a key
intermediate in the synthesis of various pharmaceutical compounds and other biologically
active molecules. Its chemical structure, featuring a substituted benzene ring conjugated with a
nitroethenyl group, imparts specific physicochemical properties that are crucial for its reactivity
and potential applications. Accurate characterization of this compound is essential for quality
control, reaction monitoring, and ensuring the identity and purity of downstream products. This
application note provides a detailed overview of the analytical techniques and protocols for the
comprehensive characterization of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

Physicochemical Properties
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Property Value

Molecular Formula C10H11NOa

Molecular Weight 209.20 g/mol [1]

Appearance Yellow crystalline solid or powder[2]
CAS Number 4230-93-7[3]

Spectroscopic and Chromatographic Data

A combination of spectroscopic and chromatographic methods provides a complete profile of
the molecule. The following tables summarize the key quantitative data obtained from Nuclear
Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid
Chromatography (HPLC).

Table 1: *H and **C NMR Spectroscopic Data

(Solvent: DMSO-ds)
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8.07 d 13.5 Ar-CH=
7.49 d 1.8 Ar-H
7.43 dd 83,18 Ar-H
7.06 d 8.3 Ar-H
3.83 S - OCHs
3.82 S - OCHs

Chemical Shift )
13C NMR ® ) Assignment

» Ppm

153.0 C-O
149.7 C-O
140.3 =CH-NO:
136.4 Ar-CH=
126.1 Ar-C
1234 Ar-C
112.2 Ar-CH
111.8 Ar-CH
56.3 OCHs
56.2 OCHs

Table 2: Mass Spectrometry (MS) and Infrared (IR)

Spectroscopy Data
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Analytical Technique Parameter Value

Mass Spectrometry (EI-MS) Molecular lon [M]* m/z 209

Key Fragment lons m/z 192, 178, 164, 150, 137

Infrared (IR) Spectroscopy NO2z2 Asymmetric Stretch ~1520 cm~1[4]
NO2 Symmetric Stretch ~1350 cm~1[4]

C=C Alkene Stretch ~1600 cm~1[4]

Table 3: UV-Visible (UV-Vis) Spectroscopy and High-
Perf Liquid CI hy ( )

Analytical Technique

Parameter Value

UV-Visible Spectroscopy

Amax (in Ethanol) ~380 nm

HPLC

Column C18 Reverse Phase

Mobile Phase

Acetonitrile/Water with 0.1%
Phosphoric Acid

Detection Wavelength

254 nm and 380 nm

Retention Time

Compound-specific,

dependent on exact conditions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols

are intended as a guide and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Protocol:
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e Sample Preparation:

o

Accurately weigh 5-10 mg of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-
de).

o Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

o Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5
mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Program: Standard single-pulse sequence.

o Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: -2 to 12 ppm.

o Temperature: 298 K.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or corresponding frequency for the available *H spectrometer.

o

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Number of Scans: 1024 or more, depending on concentration.

o

Relaxation Delay: 2 seconds.

[e]

Spectral Width: 0 to 200 ppm.
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o Temperature: 298 K.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (6 = 2.50
ppm for *H and & = 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
structure.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft
cloth dampened with isopropanol and allowing it to dry completely.

o Place a small amount (a few milligrams) of the solid 1,2-dimethoxy-4-(2-
nitroethenyl)benzene powder directly onto the center of the ATR crystal.

e Instrument Parameters:
o Spectrometer: FTIR spectrometer equipped with an ATR accessory.
o Spectral Range: 4000-400 cm~1,

o Resolution: 4 cm~1.
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o Number of Scans: 16-32.

o Background: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample.

o Data Acquisition and Processing:

[e]

Lower the ATR press to ensure firm and even contact between the sample and the crystal.
o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance spectrum.

o lIdentify the characteristic absorption bands corresponding to the functional groups of the
molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound,
confirming its identity.

Protocol:
e Sample Preparation:

o Prepare a stock solution of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in a volatile
organic solvent such as dichloromethane or ethyl acetate at a concentration of
approximately 1 mg/mL.

o From the stock solution, prepare a dilute working solution of approximately 10 pug/mL.
o Filter the solution using a 0.22 um syringe filter into a GC vial.
e Instrument Parameters (GC):

o GC System: Gas chromatograph coupled to a mass spectrometer.
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o Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25
pum film thickness).

o Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
o Inlet Temperature: 250 °C.
o Injection Volume: 1 L in splitless mode.
o Oven Temperature Program:
= Initial temperature: 100 °C, hold for 2 minutes.
= Ramp: 10 °C/min to 280 °C.

= Hold at 280 °C for 5 minutes.

e Instrument Parameters (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-500.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Data Analysis:

o Identify the peak corresponding to 1,2-dimethoxy-4-(2-nitroethenyl)benzene in the total
ion chromatogram.

o Analyze the mass spectrum of the peak to identify the molecular ion and characteristic
fragment ions.

o Compare the obtained mass spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound and for quantification.
Protocol:
e Sample Preparation:

o Prepare a stock solution of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in the mobile
phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

o Prepare a working solution of approximately 10-20 pg/mL by diluting the stock solution.
o Filter the working solution through a 0.45 pm syringe filter into an HPLC vial.

e Instrument Parameters:
o HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum particle size).

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1%
phosphoric acid or formic acid. A typical starting point is a 60:40 (v/v) mixture of
acetonitrile and water.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 25 °C.

o Injection Volume: 10-20 pL.

o Detection: UV detection at 254 nm and/or the Amax of the compound (~380 nm).
o Data Analysis:

o Integrate the peak corresponding to 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

o Determine the retention time and calculate the peak area.

o Assess purity by calculating the area percentage of the main peak relative to the total area
of all peaks in the chromatogram.
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o For quantification, a calibration curve should be constructed using standards of known
concentrations.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.
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Caption: Overall workflow for the characterization of 1,2-dimethoxy-4-(2-
nitroethenyl)benzene.
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Caption: Experimental workflow for HPLC analysis.
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Caption: Experimental workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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